1-(4-Methylbenzene-1-sulfonyl)-1'-(pyridin-2-yl)-4,4'-bipiperidine
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Overview
Description
1-(4-Methylbenzene-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is a complex organic compound that features a bipiperidine core substituted with a pyridin-2-yl group and a 4-methylbenzene-1-sulfonyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4,4’-bipiperidine and 2-bromopyridine.
Step 1: The 4,4’-bipiperidine is reacted with 2-bromopyridine in the presence of a palladium catalyst to form 1’-(pyridin-2-yl)-4,4’-bipiperidine.
Step 2: The resulting product is then treated with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield 1-(4-Methylbenzene-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzene-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(4-Methylbenzene-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, which can modulate their activity and influence various biochemical pathways.
Comparison with Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)-4,4’-bipiperidine: Lacks the pyridin-2-yl group, which may affect its binding properties and reactivity.
1-(Pyridin-2-yl)-4,4’-bipiperidine: Lacks the sulfonyl group, which may influence its solubility and chemical stability.
Uniqueness: 1-(4-Methylbenzene-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is unique due to the presence of both the sulfonyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its versatility in various applications.
Properties
CAS No. |
648895-92-5 |
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Molecular Formula |
C22H29N3O2S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
2-[4-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidin-1-yl]pyridine |
InChI |
InChI=1S/C22H29N3O2S/c1-18-5-7-21(8-6-18)28(26,27)25-16-11-20(12-17-25)19-9-14-24(15-10-19)22-4-2-3-13-23-22/h2-8,13,19-20H,9-12,14-17H2,1H3 |
InChI Key |
MYEIQPPKDFJFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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